Nalpha-acetyl-N-(furan-2-ylmethyl)tryptophanamide
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Overview
Description
Nalpha-acetyl-N-(furan-2-ylmethyl)tryptophanamide is an organic compound that belongs to the class of tryptophan derivatives. It features a furan ring attached to the tryptophan moiety, which is further acetylated at the alpha position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-acetyl-N-(furan-2-ylmethyl)tryptophanamide typically involves the following steps:
Protection of the Tryptophan Amino Group: The amino group of tryptophan is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Acetylation: The protected tryptophan is then acetylated at the alpha position using acetic anhydride in the presence of a base like pyridine.
Furan-2-ylmethylation: The acetylated tryptophan is reacted with furan-2-ylmethyl chloride in the presence of a base such as triethylamine to introduce the furan ring.
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Nalpha-acetyl-N-(furan-2-ylmethyl)tryptophanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nalpha-acetyl-N-(furan-2-ylmethyl)tryptophanamide involves its interaction with specific molecular targets and pathways. The furan ring and tryptophan moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Nalpha-acetyltryptophanamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(furan-2-ylmethyl)tryptophanamide: Lacks the acetyl group, which may affect its biological activity.
Uniqueness: Nalpha-acetyl-N-(furan-2-ylmethyl)tryptophanamide is unique due to the presence of both the furan ring and the acetyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-acetamido-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H19N3O3/c1-12(22)21-17(18(23)20-11-14-5-4-8-24-14)9-13-10-19-16-7-3-2-6-15(13)16/h2-8,10,17,19H,9,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
RNBDNFWXNYAWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CO3 |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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